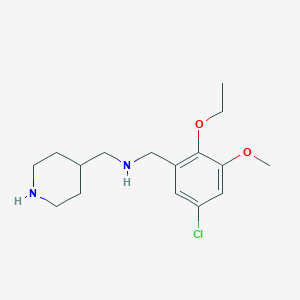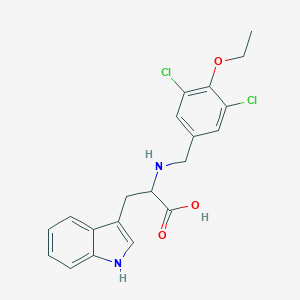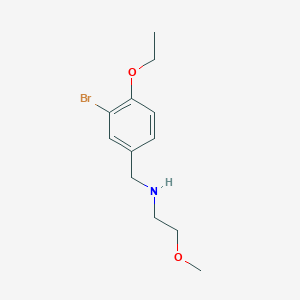![molecular formula C19H23N5O2 B271669 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B271669.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine, commonly known as MTB, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MTB is a selective β2-adrenergic receptor agonist and has been shown to have promising effects in various fields of research.
作用機序
MTB is a selective β2-adrenergic receptor agonist, which means it binds to and activates the β2-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscle in the airways, blood vessels, and other organs, resulting in bronchodilation and vasodilation. MTB also stimulates lipolysis and increases metabolic rate, which can lead to weight loss and improved glucose metabolism.
Biochemical and physiological effects:
MTB has been shown to have a number of biochemical and physiological effects in the body. These include increased heart rate, increased cardiac output, increased oxygen consumption, increased glucose uptake, and increased lipolysis. MTB also has anti-inflammatory effects and can reduce airway inflammation in asthma and COPD.
実験室実験の利点と制限
One of the advantages of using MTB in lab experiments is its selectivity for β2-adrenergic receptors, which allows for specific targeting of these receptors. MTB is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using MTB in lab experiments is its potential for off-target effects, as it may bind to other receptors in the body. Additionally, the effects of MTB may vary depending on the experimental conditions and the specific cell or tissue type being studied.
将来の方向性
There are a number of potential future directions for research on MTB. One area of interest is the development of novel formulations and delivery methods for MTB, such as inhalers or sustained-release formulations. Another area of interest is the use of MTB in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of MTB, as well as its potential for use in other fields of research beyond respiratory and cardiovascular medicine.
合成法
MTB can be synthesized through a multistep process involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the key intermediate, which is then coupled with butan-2-amine to yield the final product.
科学的研究の応用
MTB has been extensively studied for its potential therapeutic applications in various fields of research. In the field of respiratory medicine, MTB has been shown to have bronchodilatory effects and can be used as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In the field of cardiovascular medicine, MTB has been shown to have vasodilatory effects and can be used as a potential treatment for hypertension and heart failure. MTB has also been studied for its potential use in the treatment of obesity and metabolic disorders.
特性
製品名 |
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine |
|---|---|
分子式 |
C19H23N5O2 |
分子量 |
353.4 g/mol |
IUPAC名 |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C19H23N5O2/c1-4-14(2)20-13-15-10-11-17(18(12-15)25-3)26-19-21-22-23-24(19)16-8-6-5-7-9-16/h5-12,14,20H,4,13H2,1-3H3 |
InChIキー |
FYJLSYQMUHETTO-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
正規SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)



![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)
![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)

![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol](/img/structure/B271608.png)